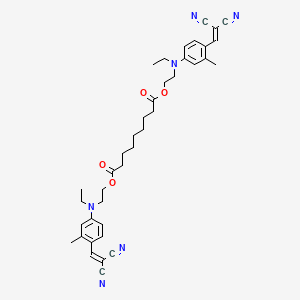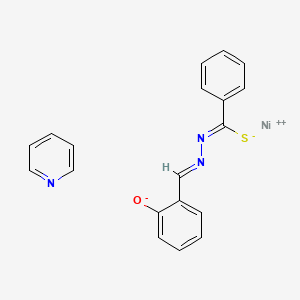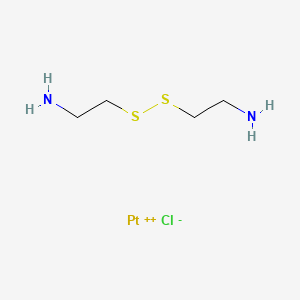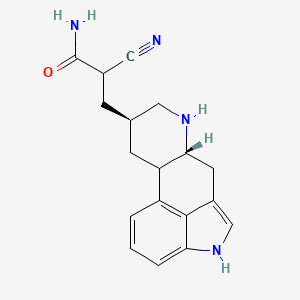
Ergoline-8-propanamide, alpha-cyano-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyanoergoline-8-beta-propanamide is a complex organic compound with the molecular formula C18H20N4O. It contains various functional groups, including a cyano group, an amide group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyanoergoline-8-beta-propanamide typically involves multi-step organic reactions. One common approach is the cyanation of ergoline derivatives, where a cyano group is introduced into the molecular structure. This can be achieved using reagents such as potassium cyanide or trimethylsilyl cyanide under specific reaction conditions .
Industrial Production Methods: Industrial production of alpha-Cyanoergoline-8-beta-propanamide may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation process .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyanoergoline-8-beta-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Cyanoergoline-8-beta-propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of alpha-Cyanoergoline-8-beta-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Cabergoline: An ergot derivative with similar structural features but different pharmacological properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Uniqueness: Alpha-Cyanoergoline-8-beta-propanamide is unique due to its specific functional groups and the presence of a cyano group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
88133-27-1 |
|---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(6aR,9S)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C18H20N4O/c19-7-11(18(20)23)4-10-5-14-13-2-1-3-15-17(13)12(9-22-15)6-16(14)21-8-10/h1-3,9-11,14,16,21-22H,4-6,8H2,(H2,20,23)/t10-,11?,14?,16-/m1/s1 |
InChI Key |
ZXLRSHXSCSEVCI-FKXQAQCOSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N |
Canonical SMILES |
C1C(CNC2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


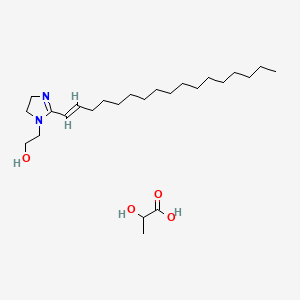
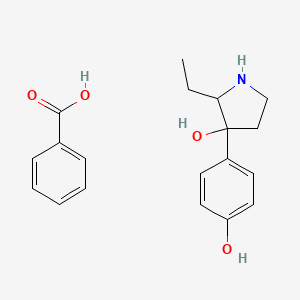
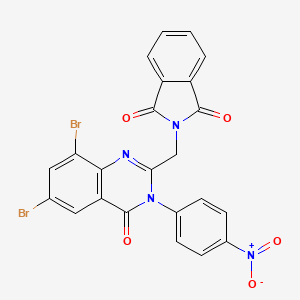


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12698059.png)
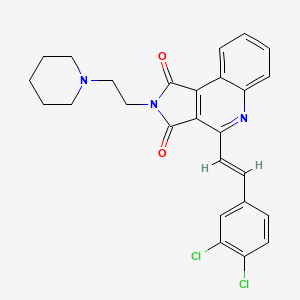
![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)

